molecular formula C21H20N4O4S2 B2459051 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 893355-76-5

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2459051
CAS No.: 893355-76-5
M. Wt: 456.54
InChI Key: GSSHEZUANVVSKB-UHFFFAOYSA-N
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Description

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Evaluation

A significant body of research focuses on the synthesis of compounds with a thiadiazole scaffold, which includes the chemical structure of interest. For instance, Tiwari et al. (2017) explored the microwave-assisted facile synthesis of Schiff’s bases containing thiadiazole and benzamide groups. These compounds were evaluated for their anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The study revealed that several synthesized compounds exhibited promising anticancer activity, with GI50 values comparable to the standard drug Adriamycin. The molecular docking studies suggested potential mechanisms of action, and ADMET predictions indicated good oral drug-like behavior for these compounds (Tiwari et al., 2017).

Photophysical Properties and Fluorescence

Another area of application for derivatives of this chemical structure involves photophysical studies. Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes to study their fluorescence characteristics. The research demonstrated that these compounds exhibited large Stokes shifts, solid-state fluorescence, and an aggregation-induced emission effect (AIEE), highlighting their potential as fluorescent probes or materials in various scientific and technological applications (Zhang et al., 2017).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives, which share a structural resemblance with the compound , have been studied for their corrosion inhibitory effects. Hu et al. (2016) investigated two benzothiazole derivatives as corrosion inhibitors for steel in a 1 M HCl solution. The study found these inhibitors to offer significant protection against steel corrosion, potentially surpassing previously reported inhibitors from the same family. The inhibitors were proposed to adsorb onto steel surfaces through both physical and chemical interactions, providing a basis for developing new corrosion-resistant materials (Hu et al., 2016).

Nematocidal Activity

Research into agrochemical applications has also been conducted. Liu et al. (2022) synthesized a series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group to evaluate their nematocidal activities. The study identified compounds with significant activity against Bursaphelenchus xylophilus, a harmful plant pathogen, suggesting these compounds as potential lead compounds for developing new nematicides (Liu et al., 2022).

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c26-18(9-7-14-4-2-1-3-5-14)23-20-24-25-21(31-20)30-12-19(27)22-11-15-6-8-16-17(10-15)29-13-28-16/h1-6,8,10H,7,9,11-13H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSHEZUANVVSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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